4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL
CAS No.: 885272-62-8
Cat. No.: VC3241361
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885272-62-8 |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 4-(1H-indazol-5-yl)-1-methylpiperidin-4-ol |
| Standard InChI | InChI=1S/C13H17N3O/c1-16-6-4-13(17,5-7-16)11-2-3-12-10(8-11)9-14-15-12/h2-3,8-9,17H,4-7H2,1H3,(H,14,15) |
| Standard InChI Key | HOZYPTAPNAJOST-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)(C2=CC3=C(C=C2)NN=C3)O |
| Canonical SMILES | CN1CCC(CC1)(C2=CC3=C(C=C2)NN=C3)O |
Introduction
Chemical Structure and Properties
Molecular Identity
4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL is characterized by its unique chemical structure that combines an indazole heterocyclic system with a methylated piperidine ring. The compound features a hydroxyl group at the 4-position of the piperidine ring, which serves as the point of attachment to the indazole moiety at its 5-position. This structural arrangement contributes to the compound's distinct chemical and biological properties, making it a subject of interest in pharmaceutical research.
The compound is officially identified by the CAS Registry Number 885272-62-8, which provides a unique and unambiguous reference for this specific chemical entity . In chemical databases, it may also be listed under alternative identifiers such as PubChem CID 29946150 and DSSTox Substance ID DTXSID90652375, facilitating cross-reference across different chemical information systems .
Fundamental Chemical Properties
The basic chemical properties of 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 885272-62-8 |
| PubChem CID | 29946150 |
| InChIKey | HOZYPTAPNAJOST-UHFFFAOYSA-N |
These fundamental properties provide essential information for researchers working with this compound . The molecular formula C13H17N3O indicates the presence of three nitrogen atoms, which contribute to the compound's potential for hydrogen bonding and other intermolecular interactions. The moderate molecular weight suggests favorable drug-like properties in terms of membrane permeability and bioavailability.
Structural Representation and Chemical Identifiers
Structural Notation Systems
The chemical structure of 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL can be represented through several notation systems, each providing valuable information for computational chemistry and database searching. The SMILES notation for this compound is CN1CCC(CC1)(C2=CC3=C(C=C2)NN=C3)O, which encodes the two-dimensional structure in a linear format suitable for computational analysis .
For more comprehensive structural representation, the InChI (International Chemical Identifier) provides an unambiguous description: InChI=1S/C13H17N3O/c1-16-6-4-13(17,5-7-16)11-2-3-12-10(8-11)9-14-15-12/h2-3,8-9,17H,4-7H2,1H3,(H,14,15). This standardized notation captures all aspects of the molecular structure including stereochemistry and tautomeric forms .
Structural Features of Interest
A detailed examination of the structure reveals several key features that may influence the compound's reactivity and biological properties:
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The indazole moiety, which contains a fused pyrazole-benzene ring system with two nitrogen atoms in the five-membered ring
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The piperidine ring, which is N-methylated at position 1
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The tertiary alcohol functional group at position 4 of the piperidine ring
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The direct attachment of the indazole at its 5-position to the piperidine ring
These structural elements collectively contribute to the compound's three-dimensional conformation and its potential interactions with biological targets. The presence of the tertiary alcohol group, in particular, may serve as both a hydrogen bond donor and acceptor in biological systems.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The compound's chemical reactivity is influenced by its functional groups and molecular architecture. The tertiary alcohol at position 4 of the piperidine ring represents a reactive site that can undergo oxidation or reduction reactions, potentially altering the compound's biological properties.
Structure-Activity Relationships
Comparison with Related Compounds
The structural features of 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL can be compared with related compounds to understand structure-activity relationships. While the indazole nucleus appears in numerous bioactive compounds, the specific combination of an indazole at position 5 linked to a 4-hydroxyl-1-methylpiperidine creates a unique chemical entity.
Other indazole derivatives, such as indazole-3-carboxamides, demonstrate varied biological activities depending on their substitution patterns. For instance, compounds like (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone and (1H-indazol-3-yl)(4-(1-methylpiperidin-4-yl)piperazin-1-yl)methanone share some structural similarities but feature the indazole moiety at position 3 rather than position 5 .
Key Structural Determinants of Activity
The biological activity of 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL likely depends on several structural features:
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The position of attachment between the indazole and piperidine rings
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The presence of the tertiary alcohol group
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The N-methylation of the piperidine ring
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The specific tautomeric form of the indazole moiety
These structural elements collectively determine the compound's three-dimensional shape, charge distribution, and ability to form specific interactions with biological targets. Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced activity or selectivity.
Research Status and Future Directions
Current Research Limitations
Research on 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL appears to be in relatively early stages, with several knowledge gaps that warrant further investigation. Current limitations include:
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Incomplete characterization of specific biological targets and binding modes
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Limited data on pharmacokinetic properties and in vivo efficacy
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Unclear understanding of structure-activity relationships for potential derivatives
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Insufficient information on optimal synthetic routes and scalability
Addressing these limitations will require concerted research efforts across medicinal chemistry, pharmacology, and computational modeling disciplines .
Promising Research Avenues
Despite the current limitations, several promising research avenues exist for 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL:
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Detailed investigation of its effects on specific neurotransmitter systems and neuroprotective mechanisms
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Synthesis and evaluation of structural analogs to optimize activity and pharmacokinetic properties
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Computational modeling of interactions with potential protein targets, including kinases and PDI
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Development of improved synthetic routes with higher yields and purity
Progress in these areas could significantly advance the understanding of this compound's therapeutic potential and facilitate its development as a pharmaceutical lead.
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